molecular formula C4H9Br2NO2 B1283170 2-Amino-4-bromobutanoic acid hydrobromide CAS No. 76338-90-4

2-Amino-4-bromobutanoic acid hydrobromide

Cat. No.: B1283170
CAS No.: 76338-90-4
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in the synthesis of metalloaminoacids , which suggests that it may interact with proteins or enzymes that utilize these amino acids.

Mode of Action

It is known that the compound can react with different nitrogen, oxygen, and sulfur nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to the formation of non-natural amino acids characterized by basic or heterocyclic side chains .

Biochemical Pathways

Given its role in the synthesis of metalloaminoacids , it may influence pathways involving these amino acids.

Pharmacokinetics

Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

It is used in the synthesis of non-natural amino acids and metalloaminoacids , suggesting that it may influence protein structure and function.

Action Environment

It is known to be stable in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromobutanoic acid hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of metalloaminoacids such as telluromethionine and selenohomolanthionine . This compound interacts with enzymes and proteins involved in amino acid metabolism, including aminoacyl-tRNA synthetases and transaminases. The bromine atom in this compound can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles such as nitrogen, oxygen, and sulfur atoms in biomolecules . These interactions can lead to the formation of nonnatural amino acids with unique properties and functions.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in amino acid biosynthesis and degradation, leading to changes in the levels of key metabolites . Additionally, this compound can affect cell signaling pathways by interacting with receptors and other signaling proteins, potentially altering cellular responses to external stimuli . These effects can have downstream consequences on gene expression and cellular function, highlighting the importance of this compound in studying cellular biochemistry.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions . The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new covalent bonds with amino acids, peptides, and proteins . This reactivity allows this compound to modify the structure and function of biomolecules, potentially inhibiting or activating enzymes and altering gene expression . The compound’s ability to interact with a wide range of biomolecules makes it a versatile tool for studying molecular mechanisms in biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects may include changes in enzyme activity, metabolite levels, and gene expression, highlighting the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered . At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, metabolite levels, and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of carefully controlling the dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism . The compound can be incorporated into proteins and peptides through the action of aminoacyl-tRNA synthetases, leading to the formation of nonnatural amino acids with unique properties . Additionally, this compound can interact with enzymes involved in amino acid biosynthesis and degradation, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and provide insights into the regulation of amino acid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through amino acid transporters, allowing it to enter the cytoplasm and interact with intracellular biomolecules . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within the cell . The compound can be targeted to specific cellular compartments through the action of targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria through the action of mitochondrial targeting signals, allowing it to interact with mitochondrial enzymes and proteins . Additionally, the compound can be localized to the endoplasmic reticulum through the action of endoplasmic reticulum targeting signals, influencing its interactions with endoplasmic reticulum-associated biomolecules . These localization properties highlight the importance of understanding the subcellular distribution of this compound in studying its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-bromobutanoic acid hydrobromide can be synthesized starting from N-Boc-glutamic acid tert-butyl ester. The synthesis involves a double tert-butyl protection to prevent partial racemization during Barton’s radical decarboxylation, which transforms the γ-carboxylic group into a bromide . The bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give non-natural amino acids characterized by basic or heterocyclic side chains .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves reacting glycine with hydrobromic acid in acetic acid at 75°C for 6 hours. The reaction mixture is then cooled to room temperature, and the excess acid is removed under reduced pressure. The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromobutanoic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are non-natural amino acids and peptidomimetics, which are valuable in pharmaceutical and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobutanoic acid: Similar in structure but contains a chlorine atom instead of bromine.

    2-Amino-4-iodobutanoic acid: Contains an iodine atom, which can lead to different reactivity and applications.

    2-Amino-4-fluorobutanoic acid: Contains a fluorine atom, offering unique properties in medicinal chemistry.

Uniqueness

2-Amino-4-bromobutanoic acid hydrobromide is unique due to its bromine atom, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of non-natural amino acids and peptidomimetics, where controlled reactivity is essential .

Properties

IUPAC Name

2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551717
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76338-90-4
Record name 2-Amino-4-bromobutyric acid hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76338-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1)
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Synthesis routes and methods I

Procedure details

A suspension of α-amino-γ-butyrolactone hydrobromide in 30% HBr in HOAc is heated at 100° C. in a sealed tube for 5 days. The mixture is concentrated to give a white solid that is washed with ether to provide 23.1 g (64%) of 2-amino-4-bromo-butyric acid hydrobromide. Acetyl chloride (61 mL, 860 mmol) is added dropwise to 200 mL of MeOH at 0° C. The mixture is stirred at rt for 30 min before 22.5 g (124 mmol) of 2-amino-4-bromo-butyric acid hydrobromide is added. The mixture is stirred overnight and concentrated. The residue is washed with ether to provide 23.5 g (82%) of methyl 4-bromo-2-amino-butyrate hydrochloride. A solution of 27.7 g (330 mmol) of NaHCO3 in 100 mL of water is slowly added to 19.2 g (82.5 mmol) of this material along with 21.6 g (99.0 mmol) of Boc2O in 140 mL of 1,4-dioxane at 0° C. The mixture is warmed to rt and stirred overnight. N,N-dimethyl propane-1,3-diamine (5 mL) is added to the mixture, and it is stirred for 20 min. The mixture is diluted with water then extracted twice with EtOAc. The extracts are washed with water, 1M NaHSO4, and brine, and then combined, dried with Na2SO4, filtered, and concentrated to provide 21.5 g (88%) of 4-bromo-2-tert-butoxycarbonylamino-butyric acid methyl ester as a white solid. To 10 g (34 mmol) of the bromide in 80 mL of acetone is added 15 g (100 mmol) of NaI and the mixture is heated to 60° C. for 2 h. After cooling to rt, Et2O is added, and the resulting precipitate is filtered off. The filtrate is concentrated to provide 12 g (99%) of 4-iodo-2-tert-butoxycarbonylamino-butyric acid methyl ester.
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Synthesis routes and methods II

Procedure details

This compound is prepared by a modification of the procedure used by Nollet, Huting and Pandit to prepare tertiary butyl 2-(N-carbobenzyloxy)amino-4-bromobutyrate. (Tetrahedron, 25, 5971 (1969) ##STR11## To 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide is added 182 ml of glacial acetic in a 500 ml three-necked flask equipped with a fritted glass gas bubbler, calcium chloride drying tube, and magnetic stirrer. Hydrogen bromide gas is then vigorously bubbled into the resultant suspension while stirring at ambient temperature. After three hours, all of the starting material has gone into solution and hydrogen bromide addition is discontinued. The reaction mixture is stirred at ambient temperature overnight and then is concentrated to dryness at reduced pressure yielding 5.2 g of crude 2-amino-4-bromobutyric acid hydrobromide as a white solid. This crude acid is dissolved in 25 mls absolute methanol after which hydrogen bromide gas is bubbled in for one minute. Monitoring reaction progress by NMR (BrCH2 --:CH3 --O-integration) indicates negligible reaction after stirring overnight at room temperature. After refluxing for 72 hours the reaction is judged to be complete. The reaction mixture is then concentrated to dryness at reduced pressure yielding crude methyl 2-amino-2-bromobutyrate hydrobromide as a colorless oil. To a solution of this crude ester in 25 ml water is added 3.70 g (44.0 mmoles) of sodium bicarbonate while stirring vigorously in an ice bath. Immediately, 3.8 mls (4.1 g; 24 mmoles) of benzylchloroformate is added dropwise over ca. two minutes. After ten minutes, the ice bath is removed, allowing the reaction mixture to warm to room temperature over 30 minutes. It is then poured into a separatory funnel and extracted with ether (3×25 ml), the combined portions of which are washed with saturated sodium bicarbonate (3×25 ml), dried over magnesium sulfate and concentrated, yielding 5.44 g of an oily white solid. Recrystallization from hexane-ether yields 1.96 of methyl-2-(N-carbobenzyloxy)-amino-4-bromo-butyrate (A) as white clusters having mp 87°-9°. This represents a 30% overall yield from 2-amino-butyrolactone hydrobromide. Tlc (Silica Gel F-254; CHCl3) shows one spot having Rf =0.15.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-bromobutanoic acid hydrobromide
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